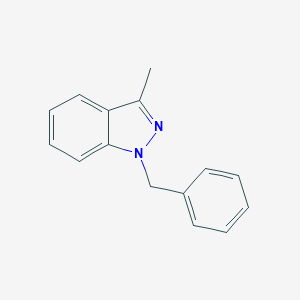

![molecular formula C6H18NO15P3 B144824 Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 135027-58-6](/img/structure/B144824.png)

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

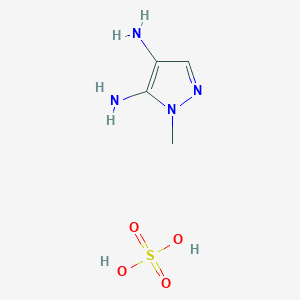

Paper describes the synthesis of a nucleotide analogue where the alpha,beta-phosphoric anhydride oxygen is replaced by a carbonyl group. This process involves the use of tetramethyl (diazomethylene)bisphosphonate and reverse-phase HPLC for isolation. The synthesis of phosphorus-containing compounds in paper involves the treatment of a multifunctional hydrazide with phosphorus reagents, such as phosphonic acid and its esters, in dry dioxane. Paper explores the interaction of cyclohexanone azine with phosphorus(III) bromide, leading to various phosphorus-nitrogen compounds.

Molecular Structure Analysis

The molecular structure of the compounds in paper is studied using X-ray analysis, revealing details about the bond lengths and angles, particularly in the phosphorus-nitrogen bonds. This information is crucial for understanding the three-dimensional arrangement of atoms in phosphorus-containing compounds, which can be related to the compound of interest.

Chemical Reactions Analysis

The papers discuss several reactions involving phosphorus compounds. For instance, paper mentions the acid-mediated opening of the dihydro-1,2,3-triazole ring and the formation of triazenes, which are tautomers. Paper details the synthesis by-products and assumes the formation of a compound during a side reaction with ammonium bromide. These reactions highlight the reactivity of phosphorus compounds and their potential to form various structures under different conditions.

Physical and Chemical Properties Analysis

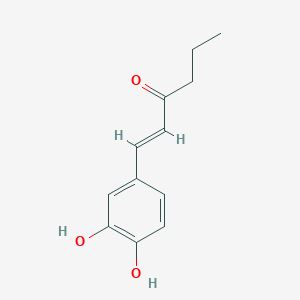

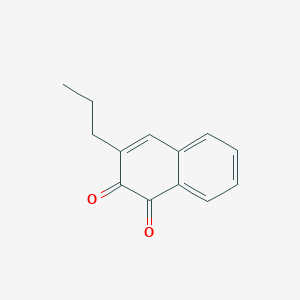

The physical and chemical properties of the compounds are discussed in the papers, such as the visible chromophore and reversible formation of a colorless hydrate in paper . The ketone hydrate 'pK' is also mentioned, indicating the acidity of the compound in the presence of magnesium ions. Paper investigates the electronic absorption spectra in different solvents and buffer solutions, providing a quantitative description of the solvent effect on the spectra and determining acid ionization constants.

科学的研究の応用

Adhesive Polymer Applications

- Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate has been used in the development of adhesive polymers. A study by Moszner et al. (2006) explored the synthesis of a monomer related to this compound for adhesive purposes. This monomer demonstrated improved hydrolytic stability compared to methacrylate-based dihydrogen phosphates and was found to be non-cytotoxic. The adhesive properties of this monomer were significant, especially for applications in dental adhesives (Moszner, N., Pavlinec, J., Lamparth, I., Zeuner, F., & Angermann, J., 2006).

Catalytic Applications

- In another study, Shirini et al. (2017) utilized a related acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, in synthesizing biologically active compounds used in the pharmaceutical industry. This process highlighted the potential of such compounds in catalyzing the synthesis of important pharmaceuticals (Shirini, F., Langarudi, M. S. N., & Daneshvar, N., 2017).

Enantioselective Catalysis

- Brunel et al. (1997) investigated new tricoordinated phosphorus borane complexes in enantioselective borane reduction of ketones. These complexes, related to the compound , showed promise as catalysts in the synthesis of chiral molecules, which are crucial in pharmaceutical research (Brunel, J., Chiodi, O., Faure, B., Fotiadu, F., & Buono, G., 1997).

Synthesis of Biologically Active Compounds

- The synthesis of complex organic compounds, like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, has been facilitated by the use of acidic ionic liquids similar to this compound. These compounds are important in the pharmaceutical industry due to their biological activity (Shirini, F., Langarudi, M. S. N., & Daneshvar, N., 2017).

Anion Recognition and Catalysis

- Wolf et al. (2018) conducted a study on hydrogen-bonding cyclodiphosphazanes, which are structurally related to the given compound. These studies emphasized the potential of such compounds in anion recognition and counter-ion catalysis, demonstrating their versatility in chemical processes (Wolf, F., Neudörfl, J., & Goldfuss, B., 2018).

特性

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1?,2-,3-,4-,5+,6?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPGDKRESDTMSH-QDALPASCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585191 |

Source

|

| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135027-58-6 |

Source

|

| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。